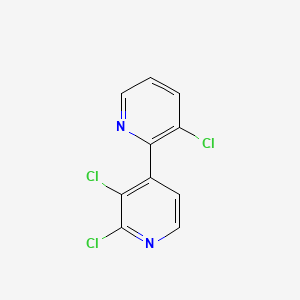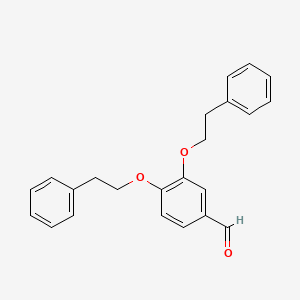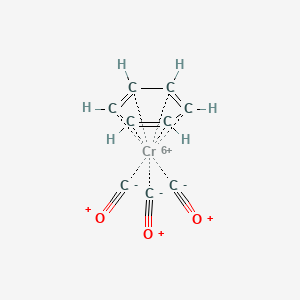
3-Bromo-5-methoxy-1,2-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7BrO3 It is a derivative of benzenediol, where the benzene ring is substituted with a bromine atom at the 3rd position and a methoxy group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1,2-benzenediol typically involves the bromination of 5-methoxy-1,2-benzenediol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methoxy-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methoxy-1,2-benzenediol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 5-Methoxy-1,2-benzenediol.
Substitution: Various substituted benzenediols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-5-methoxy-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit pro-inflammatory responses by preventing the production of reactive oxygen species (ROS) and downregulating the NF-κB pathway. This inhibition reduces the expression of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-1,2-benzenediol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-1,2-benzenediol: Lacks the methoxy group, leading to different solubility and reactivity.
5-Methoxy-1,2-benzenediol:
Uniqueness
3-Bromo-5-methoxy-1,2-benzenediol is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C7H7BrO3 |
|---|---|
Poids moléculaire |
219.03 g/mol |
Nom IUPAC |
3-bromo-5-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H7BrO3/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 |
Clé InChI |
PXWXSXGJCYJIEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)







![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)

![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)
